Tetrachloropropene

Description

It serves as a critical intermediate in synthesizing herbicides (e.g., triallate) and next-generation refrigerants like 2,3,3,3-tetrafluoropropene (HFO-1234yf) . Industrially, it is synthesized via chlorination of 1,2,3-trichloropropane or 3-chloropropene, with methods optimized for yield and purity . Its molecular structure and reactivity make it prone to decomposition, necessitating stabilization with phenolic antioxidants (e.g., MEHQ, PTAP) during storage .

Structure

3D Structure

Properties

IUPAC Name |

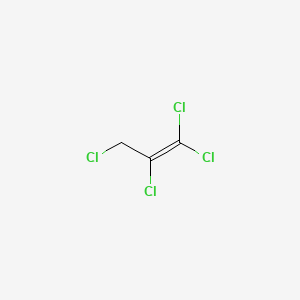

1,1,2,3-tetrachloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGQVBVEWTXECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051475 | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] | |

| Record name | 1-Propene, 1,1,2,3-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.67 [mmHg], Vapor pressure= 2.67 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/ | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2,3-TETRACHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10436-39-2, 60320-18-5 | |

| Record name | 1,1,2,3-Tetrachloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10436-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010436392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060320185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1,2,3-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3-tetrachloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,3-TETRACHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413S8C56GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2,3-TETRACHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Reaction Mechanism and Conditions

Step (a) subjects HCC-240fa to aqueous sodium hydroxide (20–60% concentration) at 60–150°C under 0.1–0.5 MPa pressure for 2–6 hours, yielding 1,3,3,3-tetrachloro-1-propylene. Subsequent isomerization with FeCl<sub>3</sub> at 60–150°C for 1–3 hours converts this intermediate to 2,3,3,3-tetrachloro-1-propylene, which is further rearranged at 80–200°C to produce 1,1,2,3-tetrachloropropene.

Table 1: Representative Yields from Alkali-Mediated Synthesis

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| HCC-240fa (300 g) | KOH (60%) | 60 | 6 | 66.7 | 99.5 |

| HCC-240fa (300 g) | NaOH (30%) | 80 | 5 | 68.3 | 99.5 |

| HCC-240fa (300 g) | NaOH (50%) | 100 | 4 | 66.7 | 99.6 |

Data adapted from CN103524296A embodiments.

This method’s efficiency stems from controlled exothermic reactions and phase separation protocols. However, the requirement for high-pressure reactors and alkali waste neutralization increases operational costs.

Gas-Phase Thermal Dehydrochlorination

US20120289751 discloses a catalyst-free gas-phase process where 1,1,1,2,3-pentachloropropane (HCC-240db) is heated to 300–500°C, achieving 85–92% conversion to 1,1,2,3-tetrachloropropene in a single step. The absence of catalysts simplifies purification but demands precise temperature control to minimize side products like 1,1,3-trichloropropene.

Kinetic and Thermodynamic Considerations

The reaction follows first-order kinetics with an activation energy of 120–150 kJ/mol. At 400°C, the half-life of HCC-240db is approximately 15 minutes, with optimal residence times of 30–45 minutes in tubular reactors.

Table 2: Thermal Cracking Performance Metrics

| Temperature (°C) | Pressure (mmHg) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 300 | 760 | 62 | 78 |

| 400 | 760 | 85 | 89 |

| 500 | 760 | 92 | 82 |

Data sourced from US20120289751 experimental trials.

While energy-intensive, this method avoids catalyst deactivation and reduces aqueous waste, making it suitable for continuous production systems.

Multi-Step Synthesis from Ethylene and Carbon Tetrachloride

EP2951139B1 outlines a five-step synthesis starting with ethylene and CCl<sub>4</sub>, using iron powder and tributyl phosphate to produce 1,1,1,3-tetrachloropropane. Subsequent chlorination and dehydrochlorination yield HCC-240db, which is isomerized via reactive distillation with FeCl<sub>3</sub>.

Process Integration and Catalysis

The use of reactive distillation columns consolidates isomerization and purification, reducing equipment footprint by 40% compared to batch reactors. Ferric chloride (1–5 wt%) facilitates allylic rearrangement at 80–120°C, achieving 94% isomerization efficiency.

Catalytic Isomerization Processes

Isomerization of 2,3,3,3-tetrachloropropene to the 1,1,2,3-isomer is critical across multiple methods. FeCl<sub>3</sub>, AlCl<sub>3</sub>, and ZnCl<sub>2</sub> are effective Lewis acid catalysts, with FeCl<sub>3</sub> providing optimal activity at 80–150°C.

Chemical Reactions Analysis

Types of Reactions: Tetrachloropropene undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form less chlorinated derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Dehydrochlorination: This reaction involves the elimination of hydrogen chloride to form trichloropropene derivatives.

Common Reagents and Conditions:

Reduction: Zerovalent zinc (Zn⁰) is commonly used as a reductant in the presence of a suitable solvent.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Dehydrochlorination: Elevated temperatures (150°C to 200°C) and the absence of a catalyst are typical conditions for this reaction.

Major Products:

Reduction: Propene and its chlorinated derivatives.

Substitution: Various substituted propene compounds depending on the nucleophile used.

Dehydrochlorination: Trichloropropene derivatives.

Scientific Research Applications

Environmental Studies

Tetrachloropropene has been investigated for its environmental impact, particularly in aquatic ecosystems. A study assessed its acute toxicity on the freshwater organism Gobiocypris rarus (rare gudgeon), revealing significant toxic effects that warrant further examination of its environmental persistence and bioaccumulation potential .

Toxicological Research

Research has indicated that TCP may exhibit mutagenic properties. Although limited studies exist on its toxicity profile, findings suggest that TCP can cause severe skin and eye irritation and may have reproductive effects in animal models . These insights are crucial for understanding the safety and regulatory aspects of using TCP in various applications.

Industrial Applications

TCP serves as an intermediate in the synthesis of herbicides, particularly in the production of royandiamide. Its role as a precursor in chemical synthesis highlights its importance in agrochemical formulations.

Case Study 1: Toxicity Assessment in Rodents

A comparative study assessed the toxicity of TCP against other chlorinated propenes through subchronic oral administration to rats. The study found that TCP induced dose-related reductions in body weight and food consumption at higher doses (100 mg/kg/d and above) while causing moderate fatty changes in the liver . This research underscores the need for careful handling and regulation of TCP in laboratory and industrial settings.

Case Study 2: Environmental Remediation

In situ thermal remediation studies have explored the reactivity of chlorinated compounds like TCP under various thermal conditions. These studies aim to evaluate the effectiveness of thermal treatments in degrading TCP contaminants in soil and groundwater environments . The findings from these experiments are pivotal for developing remediation strategies for sites contaminated with chlorinated solvents.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tetrachloropropene primarily involves its reactivity with nucleophiles and reductants. The multiple chlorine atoms in the molecule make it highly susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the compound can undergo reduction and dehydrochlorination, resulting in the formation of various chlorinated and non-chlorinated products .

Comparison with Similar Compounds

Structural and Functional Analogues

1,1,3-Trichloropropene (C₃H₃Cl₃)

- Structure : Lacks one chlorine atom compared to tetrachloropropene, leading to reduced halogen density.

- Applications : Primarily used as a solvent or intermediate in organic synthesis.

- Stability : Less reactive than this compound but still requires stabilization to prevent HCl formation .

2,3,3,3-Tetrachloropropene (C₃HCl₄)

- Structure : Positional isomer of 1,1,2,3-tetrachloropropene, with chlorine atoms concentrated on carbons 2 and 3.

- Applications : Key precursor for 2,3,3,3-tetrafluoropropene (HFO-1234yf) via hydrofluorination .

- Stability : More thermally stable than 1,1,2,3-isomer but still requires antioxidants (e.g., ≤10 ppm PTAP) for long-term storage .

HFO-1234yf (2,3,3,3-Tetrafluoropropene)

- Structure : Fluorinated derivative of this compound, replacing chlorine with fluorine atoms.

- Synthesis : Produced via fluorination of 2,3,3,3-tetrachloropropene using HF and SbCl₅ catalysts .

HCFC-223 (Tetrachlorotrifluoropropane)

- Structure : Partially fluorinated (C₃HCl₄F₃) with mixed halogenation.

Physicochemical Properties

Stability and Handling

- This compound Isomers :

- Fluorinated Analogues :

Market and Regulatory Landscape

- This compound :

- HFO-1234yf: Rapid adoption in Europe and North America due to EU F-Gas regulations; patent disputes highlight its commercial significance .

Biological Activity

Tetrachloropropene, specifically 1,1,3,3-tetrachloroprop-1-ene, is a chlorinated hydrocarbon that has garnered attention for its potential biological activity. This article delves into the compound's biological interactions, mechanisms of action, toxicological profiles, and environmental considerations based on a review of diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its four chlorine atoms attached to a propene backbone. Its chemical formula is , and it exists in various isomeric forms. The arrangement of chlorine atoms significantly influences its reactivity and biological interactions.

Target Interactions : this compound may interact with cellular components similarly to other chlorinated hydrocarbons. These interactions can lead to alterations in cellular functions, including enzyme inhibition and disruption of membrane integrity.

Mode of Action : The compound's biological activity is primarily attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This can result in genotoxic effects, including mutations and chromosomal aberrations .

Pharmacokinetics

Research indicates that this compound exhibits pharmacokinetic properties akin to other chlorinated compounds. Its absorption, distribution, metabolism, and excretion (ADME) are influenced by factors such as exposure route and duration. For instance, inhalation exposure leads to rapid absorption into the bloodstream, where it can exert systemic effects .

Toxicological Profile

This compound has been studied for its toxicological effects in various models:

- Acute Toxicity : Studies indicate that inhalation exposure can lead to respiratory distress and neurotoxic effects in animal models. The LC50 (lethal concentration for 50% of the test population) values suggest significant acute toxicity .

- Genotoxicity : Evidence from laboratory studies demonstrates that this compound can induce DNA damage and chromosomal instability. For example, tests on microbial systems have shown mutagenic potential linked to its reactive metabolites .

- Chronic Effects : Long-term exposure studies have indicated potential carcinogenic effects, necessitating further investigation into its long-term health impacts .

Environmental Considerations

This compound's stability in the environment poses risks of bioaccumulation and persistence. Its degradation pathways are influenced by microbial activity; however, studies show that it can be resistant to biodegradation under certain conditions .

Case Studies

Several case studies highlight the biological activity of this compound:

- In Vivo Studies : Research conducted on Fischer 344 rats revealed significant alterations in liver function and enzyme activity following exposure to this compound. The study linked these changes to oxidative stress markers and histopathological changes in liver tissues .

- Microbial Mutagenicity Tests : A study assessing the mutagenic potential of this compound using Aspergillus nidulans demonstrated a dose-dependent increase in mutagenesis, suggesting its potential as a genetic hazard in contaminated environments .

- Biodegradation Research : Investigations into the biodegradability of this compound revealed that while some microbial strains could metabolize it under aerobic conditions, the efficiency varied significantly across different environmental settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Toxicity Level |

|---|---|---|---|

| 1,1-Dichloropropene | C3H4Cl2 | Moderate genotoxicity | Moderate |

| 1,2-Dichloropropene | C3H4Cl2 | Low mutagenicity | Low |

| 1,3-Dichloropropene | C3H4Cl2 | High mutagenicity | High |

| 1,1,3,3-Tetrachloropropene | C3H2Cl4 | High genotoxicity | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.